2-Bromo-4-nitrobenzohydrazide
Description
Properties
Molecular Formula |
C7H6BrN3O3 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-bromo-4-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6BrN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12) |
InChI Key |
WPEBNDFQJPLVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of 2-Bromo-4-nitrobenzoic Acid
The most direct and widely reported method for preparing 2-bromo-4-nitrobenzohydrazide involves the reaction of 2-bromo-4-nitrobenzoic acid with hydrazine hydrate. This reaction converts the carboxylic acid group into the corresponding hydrazide:
$$
\text{2-Bromo-4-nitrobenzoic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
- Solvent: Ethanol, methanol, or other polar solvents
- Temperature: Reflux or elevated temperature to facilitate reaction
- Time: Several hours (varies depending on scale and solvent)
- Molar ratios: Slight excess of hydrazine to drive reaction completion
This method is straightforward, scalable, and yields the hydrazide in good purity suitable for further synthetic applications.
Synthesis Details and Optimization
While specific reaction parameters such as solvent volume, temperature, and reaction time vary, the key points include:
- Using hydrazine hydrate in a polar solvent to solubilize both reactants
- Heating under reflux to accelerate the conversion
- Monitoring reaction progress by TLC or HPLC to ensure completion
- Isolation by filtration or crystallization after reaction
No hazardous reagents beyond hydrazine are generally required, which simplifies handling and scale-up.
Related Synthetic Routes and Analogous Preparations
Though direct literature on alternative routes to this compound is limited, insights from related compounds provide context:
Bromination/Nitration Precursor Synthesis: The starting 2-bromo-4-nitrobenzoic acid is typically prepared by selective bromination and nitration of benzoic acid derivatives or via halogen exchange reactions.
Imidazole Analogues: Some patents and publications describe multi-step syntheses involving protection, bromination (e.g., with N-bromosuccinimide), and deprotection steps for related nitro-bromo heterocycles, indicating the importance of regioselectivity and mild conditions to avoid side products.
Scale-Up Considerations: Improved kilogram-scale syntheses of related 2-bromo-4-nitro compounds emphasize safe, facile reactions with high yields and purity, which can inform process optimization for benzohydrazide derivatives.
Comparative Data Table of Preparation Methods
| Preparation Aspect | Hydrazinolysis of 2-Bromo-4-nitrobenzoic Acid | Multi-step Bromination/Protection (Analogous) |
|---|---|---|
| Starting Material | 2-Bromo-4-nitrobenzoic acid | 2-Nitroimidazole derivatives |
| Reagents | Hydrazine hydrate | Sodium hydride, N-bromosuccinimide, acids |
| Solvent | Ethanol, methanol | THF, DMF, DCM |
| Reaction Conditions | Reflux, several hours | Room temperature to mild heating, hours to days |
| Yield | Generally high (not explicitly quantified) | Moderate to high, with purification challenges |
| Scalability | Good | Demonstrated at kilogram scale for analogues |
| Purity and Side Products | Minimal side products | Potential for dibrominated side products |
| Safety and Handling | Moderate (hydrazine is toxic) | Requires careful handling of reactive reagents |
Research Findings and Considerations
The hydrazinolysis method is favored for its simplicity and directness in producing this compound.
The presence of both bromine and nitro substituents influences reactivity and solubility, which must be accounted for in reaction optimization.
Analogous synthetic strategies for related nitro-bromo heterocycles highlight the importance of selective bromination and mild deprotection steps to maintain product integrity.
No comprehensive alternative synthetic routes specifically for this compound beyond hydrazinolysis are currently documented in reliable English literature sources.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 2-Bromo-4-aminobenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in electrophilic reactions, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The following table highlights key structural analogs of 2-bromo-4-nitrobenzohydrazide, emphasizing substituent diversity and molecular properties:
Key Observations:
- Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions (e.g., Schiff base formation). This contrasts with 3-bromo-4-methylbenzohydrazide (), where the methyl group (–CH₃) is electron-donating, reducing reactivity.
- Lipophilicity : Bromine substituents increase molecular weight and lipophilicity, as seen in 4-bromo-2-nitrobenzaldehyde () and the dibromo analog (). This property is critical for membrane permeability in bioactive molecules.
Physical and Chemical Properties
- Solubility : Bromine and nitro groups reduce aqueous solubility. For instance, 4-bromo-2-nitrobenzaldehyde () is sparingly soluble in water but dissolves in polar organic solvents like DMSO.
- Thermal Stability: Nitro groups may decrease thermal stability compared to non-nitro analogs. However, bromine’s bulky nature can enhance crystalline packing, as observed in SHELX-refined structures ().
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-bromo-4-nitrobenzohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of 2-bromo-4-nitrobenzoic acid hydrazide with substituted benzaldehydes under reflux in ethanol. Optimization involves adjusting reaction time (typically 6–12 hours), temperature (70–80°C), and stoichiometry (1:1 molar ratio of hydrazide to aldehyde). Monitoring via TLC and purification by recrystallization from ethanol improves yield . For nitro-group stability, avoid strong reducing agents during synthesis.
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodology : Store in airtight containers at 2–8°C, protected from light and moisture. Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 1B/1). Avoid contact with oxidizing agents or strong bases, as bromo-nitro compounds may decompose exothermically .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : - and -NMR to confirm hydrazide linkage (N–H ~10–12 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- FT-IR : Peaks at ~3250 cm (N–H stretch), ~1650 cm (C=O), and ~1520/1340 cm (NO).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) and bromine isotope pattern (1:1 ratio for ) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for materials science applications?
- Methodology : Use density-functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and nitro-group charge distribution. The Colle-Salvetti correlation-energy formula can refine electron density maps for reactivity analysis . Compare results with experimental UV-Vis and cyclic voltammetry data.
Q. What strategies resolve contradictions in crystallographic data for hydrazide derivatives like this compound?
- Methodology : If X-ray diffraction (SHELX-refined) data conflicts with NMR/IR, re-evaluate crystal packing effects (e.g., hydrogen bonding in (E)-4-bromo-N’-(4-hydroxybenzylidene) analogs ). Use Rietveld refinement for powder samples or co-crystallization with heavy atoms (e.g., Br itself) to enhance resolution .
Q. How can researchers design bioactivity assays for this compound targeting enzyme inhibition?
- Methodology :
- In vitro : Test against acetylcholinesterase or urease via Ellman’s method (IC determination). Use kinetic assays (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
- In silico : Molecular docking (AutoDock Vina) with protein targets (e.g., PDB: 1E66) to validate binding affinity at nitro/bromo-substituted sites .
Q. What synthetic routes enable functionalization of this compound for coordination chemistry studies?
- Methodology : React with transition metals (e.g., Cu(II), Co(II)) in DMF/MeOH to form chelates. Characterize via molar conductivity (non-electrolytic behavior) and magnetic susceptibility. Single-crystal XRD can confirm octahedral or square-planar geometries, as seen in analogous bromo-hydrazide complexes .
Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
